![molecular formula C23H24N2O4S2 B2703113 N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1'-biphenyl]-4-sulfonamide CAS No. 941949-89-9](/img/structure/B2703113.png)
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1'-biphenyl]-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that likely contains a tetrahydroquinoline group, a biphenyl group, and a sulfonamide group . It’s important to note that the exact properties and characteristics of this compound would depend on the specific arrangement of these groups within the molecule .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds often involve reactions such as nucleophilic substitution, condensation, and various forms of catalysis . The synthesis of complex organic molecules often involves multiple steps, each requiring specific reagents and conditions .Molecular Structure Analysis
The molecular structure of this compound would likely be complex, given the presence of multiple functional groups. The tetrahydroquinoline group would contain a nitrogen atom, the biphenyl group would consist of two connected phenyl rings, and the sulfonamide group would contain a sulfur atom bonded to an amine group .Chemical Reactions Analysis
The chemical reactivity of this compound would depend on the specific arrangement of its functional groups. Generally, compounds containing these groups can participate in a variety of chemical reactions. For example, the nitrogen in the tetrahydroquinoline group could act as a nucleophile, and the sulfonamide group could potentially undergo hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. These could include properties such as density, color, hardness, melting and boiling points, and electrical conductivity .Aplicaciones Científicas De Investigación
PD-1/PD-L1 Inhibitors
Biphenyl derivatives, including the compound , have shown promise as small-molecule inhibitors of the PD-1/PD-L1 immune checkpoint pathway. These inhibitors play a crucial role in cancer immunotherapy by enhancing the body’s immune response against cancer cells. The advantages of biphenyl derivatives include oral bioavailability, high tumor penetration, and favorable pharmacokinetic properties .
Capacitors and Transformers
Historically, polychlorinated biphenyls (PCBs) were widely used as electrical insulating fluids in capacitors and transformers. Approximately 50% of PCB usage was in capacitors, while transformers accounted for around 25%. Their excellent insulating properties made them valuable in these applications .
Hydraulic and Lubricating Fluids
PCBs were also employed as hydraulic and lubricating fluids, constituting approximately 6% of their total usage. Their stability and resistance to degradation made them suitable for these purposes .
Plasticizers and Fire Retardants
Blending PCBs with other chemicals allowed their use as plasticizers and fire retardants. These applications included products like caulks, adhesives, plastics, and carbonless copy paper. The combined usage of PCBs in these areas accounted for about 9% .
NCR Paper
NCR (No Carbon Required) paper, commonly used for creating duplicate or triplicate copies without carbon paper, incorporated PCBs at a level of less than 4%. The chemical properties of PCBs facilitated the transfer of ink from one sheet to another without the need for carbon sheets .
Other Minor Uses
While the above applications were major, there were additional minor uses of PCBs that are less well-documented. These may include experimental test batches or specialized applications that were unlikely to have been commercialized .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-4-phenylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4S2/c1-2-30(26,27)25-16-6-9-20-17-21(12-15-23(20)25)24-31(28,29)22-13-10-19(11-14-22)18-7-4-3-5-8-18/h3-5,7-8,10-15,17,24H,2,6,9,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZPRMLGZWRSMDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1'-biphenyl]-4-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methyl-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide](/img/structure/B2703031.png)

![N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2703034.png)
![8-(3,4-Difluorobenzoyl)-4-[(4-fluoro-3-methylphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2703036.png)

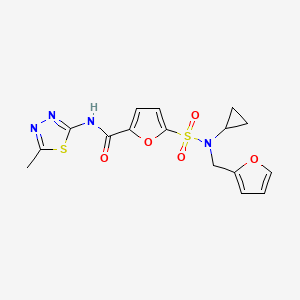
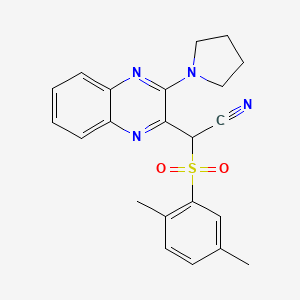
![Tert-butyl 2-{3-methyl[(3-methyl[1,2,4]triazolo[4,3-a]pyridin-6-yl)sulfonyl]anilino}acetate](/img/structure/B2703040.png)
![N-[(E)-2-(2,5-dimethyl-4-nitropyrazol-3-yl)ethenyl]-4-(trifluoromethoxy)aniline](/img/structure/B2703041.png)
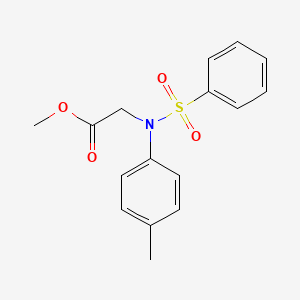
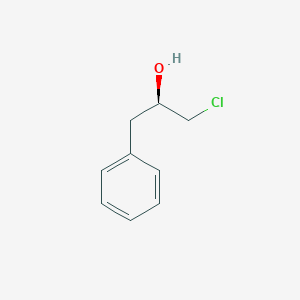
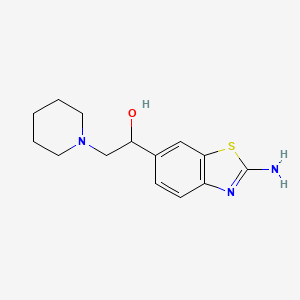
![N-[(2-Prop-1-en-2-yloxolan-3-yl)methyl]prop-2-enamide](/img/structure/B2703050.png)
